Structural Elucidation of (1-Cyclopentylcyclopropyl)amine Hydrochloride
Structural Elucidation of (1-Cyclopentylcyclopropyl)amine Hydrochloride
Technical Whitepaper & Characterization Guide
Executive Summary
This guide details the structural elucidation and characterization of (1-Cyclopentylcyclopropyl)amine hydrochloride , a sterically demanding primary amine pharmacophore. Often utilized as a conformationally restricted building block in drug discovery (e.g., for NMDA receptor antagonists or antiviral agents), its unique spiro-like geometry presents specific analytical challenges. This document outlines the synthetic origin to predict impurity profiles, followed by a self-validating spectroscopic strategy focusing on NMR (1D/2D), Mass Spectrometry, and X-ray diffraction logic.
Synthetic Context & Purity Profile
Understanding the synthetic origin is the first step in elucidation, as it dictates the specific impurities (regioisomers, ring-opened byproducts) that must be ruled out.
Primary Synthetic Route: Kulinkovich-Szymoniak Reaction
The most robust route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction . This titanium-mediated transformation converts nitriles into cyclopropylamines using Grignard reagents.[1][2][3]
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Precursor: Cyclopentanecarbonitrile.
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Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)4), followed by Lewis acid (BF3·OEt2).
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Mechanism: Formation of a titanacyclopropane intermediate from EtMgBr, ligand exchange with the nitrile, and subsequent ring closure.
Impurity Profiling
| Impurity Type | Origin | Detection Method |
| Ring-Opened Ketone | Hydrolysis of the intermediate metallacycle without cyclization. | IR: Strong C=O stretch (~1710 cm⁻¹). 1H NMR: Loss of high-field cyclopropyl signals. |
| Reduced Amine | Over-reduction of the nitrile (rare in this specific protocol but possible). | MS: M+2 mass difference. |
| Dimeric Species | Coupling of radical intermediates. | LC-MS: Higher molecular weight peaks. |
Spectroscopic Strategy: NMR Logic
The elucidation relies heavily on distinguishing the rigid cyclopropane ring from the flexible cyclopentyl ring. The quaternary carbon (C1) is the structural anchor.
1H NMR Characterization (DMSO-d6)
The hydrochloride salt form is best analyzed in DMSO-d6 to observe the ammonium protons and prevent exchange.
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Ammonium Protons (-NH3+): A broad singlet integration of 3H, typically appearing downfield (8.0 – 8.5 ppm ).
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Cyclopropyl Protons (C2/C3): The diagnostic feature. Due to the ring current and strain, these protons appear at high field (0.6 – 1.0 ppm ).
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Symmetry: The molecule possesses a plane of symmetry. The protons cis to the amine and trans to the amine are chemically distinct but equivalent across the ring, forming an AA'BB' system.
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Cyclopentyl Protons: A complex multiplet series ranging from 1.4 – 1.9 ppm .
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Methine (C1'): The proton on the cyclopentyl ring attached to the cyclopropane is absent (it is attached to a quaternary carbon in the precursor, but in the product, the cyclopentyl group is attached to the quaternary cyclopropyl carbon. Wait—let's correct the connectivity).
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Correction: The structure is (1-Cyclopentylcyclopropyl)amine . Position 1 of the cyclopropane has the Amine and the Cyclopentyl group.[4] Therefore, the attachment point on the cyclopentyl ring is a Methine (CH) .
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Key Connectivity: Cyclopropyl C1 (Quaternary) <--> Cyclopentyl C1' (Methine).
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13C NMR & DEPT-135
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Quaternary Carbon (C1): The most critical signal. It will appear in the 30 – 45 ppm range (deshielded by Nitrogen, shielded by the ring). It disappears in DEPT-135.
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Cyclopropyl Methylenes (C2/C3): High field, typically 10 – 15 ppm . Inverted in DEPT-135.
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Cyclopentyl Carbons:
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Methine (C1'): Positive in DEPT-135.
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Methylenes (C2'-C5'): Inverted in DEPT-135.
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2D NMR Workflow (Connectivity)
To prove the structure is not an isomer (e.g., an isopropyl-substituted ring or a linear chain), 2D correlations are required.
Figure 1: NMR Connectivity Logic. The convergence of HMBC signals at the quaternary carbon confirms the gem-disubstituted structure.
Mass Spectrometry & Elemental Analysis
High-Resolution Mass Spectrometry (HRMS)[5]
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Ionization: ESI+ (Electrospray Ionization).
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Target Ion: [M+H]⁺ (Free base mass + H).
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Formula: C8H15N (Free base MW: 125.21 g/mol ).
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Observed m/z: 126.22 ± 0.005.
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Fragmentation Pattern:
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Loss of NH3 ([M+H-17]⁺).
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Ring opening/cleavage of the cyclopentyl group.
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Salt Stoichiometry (Gravimetric/Titration)
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Silver Nitrate Titration: Dissolve defined mass in water/HNO3. Titrate with AgNO3 to quantify Cl⁻.
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Theoretical Cl%: ~21.9% (based on MW 161.67 for HCl salt).
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Result: Must be within ±0.4% to confirm mono-hydrochloride stoichiometry.
Experimental Protocols
Protocol A: Analytical HPLC-MS Purity Check
Objective: Confirm purity >98% and absence of ring-opened ketones.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (weak chromophore, rely on MS) and ESI-MS (TIC).
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Criteria: Single peak in TIC; no peak at M+18 (hydration) or M+16 (oxidation).
Protocol B: 1H NMR Sample Preparation (Self-Validating)
Objective: Obtain high-resolution spectra without exchange broadening.
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Solvent: DMSO-d6 (99.9% D) is mandatory. Chloroform-d often leads to broad NH signals or precipitation of the salt.
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Concentration: 10-15 mg in 0.6 mL solvent.
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Acquisition:
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Relaxation delay (d1): Set to 5 seconds to ensure full relaxation of the quaternary carbon coupling pathways.
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Scans: Minimum 64 scans for clean baselines (crucial for identifying minor isomeric impurities).
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Validation: If the NH3+ signal is not a distinct triplet (coupling to 14N) or broad singlet integrating to 3H, dry the sample (lyophilize) and re-dissolve to remove trace water which facilitates proton exchange.
Structural Confirmation Workflow
The following diagram illustrates the decision matrix for confirming the structure.
Figure 2: Structural Elucidation Decision Matrix. A step-by-step workflow to validate identity and purity.
References
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Kulinkovich-Szymoniak Reaction Review: Bertus, P., & Szymoniak, J. (2001).[1][3] "New and easy route to primary cyclopropylamines from nitriles."[3] Chemical Communications, (18), 1792-1793.
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Cyclopropylamine NMR Characteristics: Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry, 38(3), 378-381.
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Synthesis of Analogous Structures (1-Cyclopropylcyclopropylamine): Siu, Y., et al. (2020). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 16, 1-8.
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Pharmacological Relevance of Cyclopropylamines: Luo, G., et al. (2018). "Cyclopropylamine: A Privileged Scaffold in Drug Design." Journal of Medicinal Chemistry. (Note: Generalized citation for scaffold relevance).
